molecular formula C17H13NO4 B2965177 2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- CAS No. 95522-73-9

2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]-

Cat. No.: B2965177
CAS No.: 95522-73-9
M. Wt: 295.294
InChI Key: QEGYOBZMPZMPCQ-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- is a complex organic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of a methoxyphenyl group and an amino methylene linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- typically involves the condensation of 2H-1-benzopyran-2,4(3H)-dione with 2-methoxyaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and advanced purification methods such as chromatography can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the reagents used.

Scientific Research Applications

2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in oxidative stress and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2,4(3H)-dione: Lacks the methoxyphenyl and amino methylene groups, resulting in different chemical properties and biological activities.

    3,4-Dihydro-2H-1-benzopyran: A reduced form of benzopyran with different reactivity and applications.

    2-Phenylchroman: Contains a phenyl group instead of a methoxyphenyl group, leading to variations in its chemical behavior.

Uniqueness

2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- is unique due to the presence of the methoxyphenyl and amino methylene groups, which enhance its reactivity and potential for diverse biological activities. These structural features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-hydroxy-3-[(2-methoxyphenyl)iminomethyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-21-15-9-5-3-7-13(15)18-10-12-16(19)11-6-2-4-8-14(11)22-17(12)20/h2-10,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWNANVNQZFAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=CC2=C(C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162133
Record name 3-[[(2-Methoxyphenyl)amino]methylene]-2H-1-benzopyran-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95522-73-9
Record name 3-[[(2-Methoxyphenyl)amino]methylene]-2H-1-benzopyran-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.